Product packaging for 5-Methyl-7-oxa-2-azaspiro[3.5]nonane(Cat. No.:)

5-Methyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13058226
M. Wt: 141.21 g/mol
InChI Key: RVCZOTOVCFEDMR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Chemical Research

The interest in spirocyclic scaffolds has grown substantially, particularly in the field of drug discovery, due to their unique structural and physicochemical properties. nih.govtandfonline.com These compounds are increasingly recognized as "privileged scaffolds" because their three-dimensional nature can lead to improved biological activity and pharmacokinetic profiles. tandfonline.comresearchgate.net

The inherent three-dimensionality of spirocycles is a key advantage in designing molecules that interact with biological targets like proteins and enzymes. tandfonline.com Unlike planar molecules, spirocyclic frameworks can project functional groups in precise spatial orientations, allowing for more specific and potent interactions within the complex three-dimensional binding sites of proteins. tandfonline.comnih.gov This conformational rigidity can lock a molecule into its bioactive conformation, optimizing binding affinity and selectivity. tandfonline.com The increased fraction of sp3-hybridized carbon atoms in these structures, a departure from the "flatland" of aromatic systems, is associated with improved clinical success in drug development. tandfonline.comresearchgate.net

Spirocycles play a crucial role in expanding the boundaries of accessible chemical space for drug discovery and materials science. nih.govsigmaaldrich.com By introducing novel and rigid three-dimensional shapes, they provide access to molecular libraries with greater structural diversity. tandfonline.comresearchgate.net This diversification is critical for identifying hits in high-throughput screening campaigns and for navigating patent-protected chemical space. tandfonline.comnih.gov While the synthesis of spirocycles can be challenging due to the creation of a quaternary carbon center, advancements in synthetic methodologies are making these valuable scaffolds more accessible for the creation of innovative compound collections. nih.govresearchgate.net

Overview of Spiro[3.5]nonane Core Structures in Natural Products and Synthetic Compounds

The spiro[3.5]nonane framework, which consists of a four-membered ring fused to a seven-membered ring through a central spiro atom, is a recurring motif in a variety of molecules. While less common than other spirocyclic systems like spiro[4.4]nonane or spiro[4.5]decane, the spiro[3.5]nonane core is found in both natural products and synthetic compounds of significant interest. mdpi.comresearchgate.net

In nature, the 1-oxaspiro[3.5]nonan-7-ol moiety has been identified in the fungal metabolite cleroindicin A. nih.govencyclopedia.pub Synthetic efforts have produced a range of spiro[3.5]nonane analogues for various research applications, highlighting the versatility of this particular scaffold. molport.comnih.gov The development of novel 7-azaspiro[3.5]nonane derivatives as agonists for G protein-coupled receptors (GPCRs) further underscores the value of this core structure in medicinal chemistry. nih.gov

Rationale for Academic Investigation of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane

The academic and industrial interest in this compound stems from the unique combination of structural features within its parent moiety and its potential for sophisticated molecular design.

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a heterocyclic system that combines an azetidine (B1206935) ring (a four-membered ring containing a nitrogen atom) and a tetrahydropyran (B127337) ring (a six-membered ring containing an oxygen atom). nih.govsigmaaldrich.com This arrangement offers several key features:

High sp3 Character: The saturated nature of the rings provides a high degree of three-dimensionality.

Defined Exit Vectors: The nitrogen and oxygen heteroatoms, along with the carbon framework, provide well-defined points for substitution, allowing for precise control over the spatial arrangement of functional groups. rsc.org

Modulated Physicochemical Properties: The presence of heteroatoms can influence properties such as solubility, polarity, and basicity, which are critical for drug-likeness. tandfonline.com

Structural Rigidity: The spiro fusion imparts conformational constraint, which can be advantageous for target binding. tandfonline.comrsc.org

An improved synthesis for the parent compound, 2-oxa-7-azaspiro[3.5]nonane, has been developed, paving the way for the creation of novel analogs for medicinal chemistry. researchgate.net The addition of a methyl group at the 5-position introduces a chiral center and additional steric bulk, further refining the scaffold's shape and potential interactions.

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a powerful tool in drug design. Spirocyclic scaffolds are increasingly being explored as non-classical, three-dimensional bioisosteres for common ring systems like piperidine (B6355638), piperazine, or morpholine, as well as for aromatic rings. rsc.orgrsc.orgchem-space.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13058226 5-Methyl-7-oxa-2-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methyl-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3

InChI Key

RVCZOTOVCFEDMR-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12CNC2

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane and Analogues

Retrosynthetic Analysis of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold

Retrosynthetic analysis of the 7-oxa-2-azaspiro[3.5]nonane core suggests several viable synthetic disconnections. The central challenge in assembling this architecture is the construction of the quaternary spirocenter that joins the azetidine (B1206935) and tetrahydropyran (B127337) rings.

A primary disconnection across the C-N and C-C bonds of the azetidine ring points to an intramolecular cyclization strategy. This approach would start with a substituted tetrahydropyran precursor, such as a 4-(aminomethyl)-4-(hydroxymethyl)tetrahydropyran derivative. Subsequent activation of the hydroxyl group and intramolecular nucleophilic substitution by the amine would forge the four-membered azetidine ring.

Alternatively, a disconnection at the spirocenter itself suggests a convergent approach. This would involve the coupling of two distinct heterocyclic precursors: a suitably functionalized tetrahydropyran and a component that can form the azetidine ring. For instance, a reaction between a tetrahydropyran-4-one derivative and a reagent capable of forming an azetidine via a [2+2] cycloaddition or a related annulation process could be envisioned. A third strategy involves disconnecting the tetrahydropyran ring, pointing toward an intramolecular etherification of a precursor already containing the spiro-azetidine moiety.

Key Synthetic Approaches to Spiro[3.5]nonane Systems

The synthesis of spiro[3.5]nonane systems, particularly those incorporating heteroatoms, relies on a variety of powerful synthetic methods. These approaches are broadly applicable to the construction of the 5-Methyl-7-oxa-2-azaspiro[3.5]nonane framework.

Cycloaddition Reactions (e.g., [2+2] Hetero-Cycloadditions)

Cycloaddition reactions are a cornerstone for the construction of cyclic and spirocyclic systems. The formation of the azetidine ring in the target scaffold is particularly amenable to this strategy.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to azetidines, although its application remains somewhat underdeveloped. chemrxiv.org More recently, visible-light-mediated [2+2] cycloadditions have emerged as a powerful and mild alternative. researchgate.net These reactions can utilize an iridium photocatalyst to facilitate the cycloaddition between oximes or hydrazones and olefins, providing highly functionalized azetidines. chemrxiv.org A notable development is the on-DNA photocatalytic [2+2] cycloaddition of isoxazoline (B3343090) carboxylates and alkenes, which yields sp³-rich spirocyclic azetidines, demonstrating the method's compatibility with complex molecular scaffolds. thieme-connect.com Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles, such as methyl 2-(azetidine-3-ylidene)acetate, have been successfully employed to create azetidine-containing spirocycles. researchgate.net

Cycloaddition Type Reactants Key Features Product Type
Visible-Light [2+2] Oximes/Hydrazones + OlefinsIridium photocatalyst, mild conditionsFunctionalized Azetidines
Photocatalytic [2+2] Isoxazoline carboxylates + AlkenesOn-DNA compatible, forms sp³-rich coresSpirocyclic Azetidines
1,3-Dipolar Cycloaddition Azomethine Ylides + DipolarophilesSilver-catalyzed, thermal conditionsOxetane (B1205548)/Azetidine Spirocycles
Staudinger [2+2] Ketenes + IminesIn-situ ketene (B1206846) generationβ-Lactam Spirocycles

Intramolecular Annulation and Ring-Closing Methodologies

Intramolecular annulation provides a robust pathway to spirocycles by forming one of the rings onto a pre-existing cyclic core. This strategy ensures the correct connectivity and formation of the spirocenter. A convenient synthesis of the related 8-oxa-2-azaspiro[4.5]decane scaffold starts from commercially available tetrahydropyran-4-carbonitrile, demonstrating the principle of building the nitrogen-containing ring onto the oxygen heterocycle. researchgate.net

Domino radical reactions represent another sophisticated approach. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization. nih.gov This process involves the formation of an aryl radical, which undergoes a 5-exo-trig cyclization onto an imine to generate an alkoxyaminyl radical. This intermediate is then trapped intramolecularly by an alkene to construct the second ring of the spiro-system in a single cascade. nih.gov Such a strategy could be adapted for the 7-oxa-2-azaspiro[3.5]nonane system by designing a precursor that facilitates a 4-exo-trig closure to form the azetidine ring.

Multi-Component Reactions for Spirocyclic Azane Construction

Multi-component reactions (MCRs) are highly efficient tools for generating molecular complexity from simple starting materials in a single step. They are particularly well-suited for constructing diverse libraries of heterocyclic compounds, including spirocyclic azanes. nih.gov The synthesis of functionalized piperidine (B6355638) derivatives, which form one half of the target scaffold, has been extensively explored using MCRs. taylorfrancis.com

One-pot, three-component transformations between aromatic aldehydes, amines, and acetoacetic esters can yield highly functionalized piperidine scaffolds. taylorfrancis.com Similarly, reactions involving formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound have been used to create bis-spiro piperidines. researchgate.net The Ugi and Passerini reactions are other prominent MCRs known to facilitate the formation of quaternary carbon centers, which is the key structural feature of a spirocycle. nih.gov These reactions allow for the rapid assembly of complex scaffolds by combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

MCR Type Components Catalyst/Solvent Resulting Scaffold
Three-Component Aromatic Aldehyde, Amine, Acetoacetic EsterZrOCl₂·8H₂OFunctionalized Piperidines
Three-Component Formaldehyde, Aniline, 1,3-DicarbonylTrifluoroethanol (TFE)Bis-Spiro Piperidines
Ugi Reaction Ketone, Amine, Isocyanide, Carboxylic AcidMethanolα-Acylamino Amides
Diels-Alder MCR Aldehyde, Amine, Dienophile, Activating AgentLiHMDSFused/Spiro Piperidones

Stereoselective Synthesis of this compound

Introducing a methyl group at the C5 position of the 7-oxa-2-azaspiro[3.5]nonane scaffold creates a new stereocenter. The controlled, stereoselective synthesis of this center, in addition to the spirocenter, presents a significant synthetic challenge.

Asymmetric Catalysis for Spirocenter Formation

The enantioselective construction of quaternary spirocenters is a formidable task in organic synthesis, often requiring innovative catalytic strategies. researchgate.net While no specific method has been reported for this compound, several powerful asymmetric catalytic methods for spirocycle synthesis could be adapted.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for creating chiral centers. This strategy has been extended to the synthesis of all-carbon quaternary spirocycles by employing a subsequent ring-closing metathesis (RCM) step. nih.govnih.gov This approach could potentially be adapted to heterospirocycles by using substrates containing nitrogen and oxygen atoms.

Organocatalysis offers another powerful avenue. Chiral phosphoric acids have been used to catalyze the desymmetrization of prochiral diesters, leading to the formation of enantioenriched lactones that can be converted into spirocycles. researchgate.net Furthermore, chiral squaramide and thiourea-based organocatalysts have proven effective in mediating asymmetric cycloaddition reactions to generate chiral spirooxindoles, showcasing the potential of hydrogen-bond-donating catalysts to control the stereochemistry of spirocenter formation. researchgate.net The application of such catalysts in a cycloaddition or annulation route to the target molecule could provide a viable path to an enantiomerically enriched product.

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

The asymmetric synthesis of spirocyclic compounds, including oxa-azaspiro[3.5]nonanes, often employs chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directing the stereoselectivity of a reaction before being cleaved to reveal the enantiomerically enriched product. wikipedia.org

Commonly used auxiliaries in asymmetric synthesis that are applicable to the construction of complex heterocyclic systems include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgresearchgate.net For instance, an achiral precursor to the this compound skeleton could be covalently attached to an Evans oxazolidinone auxiliary. wikipedia.org Subsequent diastereoselective reactions, such as alkylation to introduce the methyl group at C-5 or cyclization to form the spirocyclic core, would be directed by the steric bulk of the auxiliary. researchgate.net The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenters are set, the auxiliary can be removed under mild conditions. researchgate.net

Alternatively, chiral ligand-mediated catalysis offers a powerful strategy for enantioselective synthesis. In this approach, a metal catalyst is complexed with a chiral ligand, and this complex catalyzes the reaction, inducing asymmetry. This method is highly efficient as only a catalytic amount of the chiral source is required. For the synthesis of spirocycles, transition-metal catalysts (e.g., rhodium, palladium, gold) paired with chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos) or other bidentate ligands can be employed to catalyze key cyclization or functionalization steps with high enantioselectivity. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Removal Condition
Evans Oxazolidinones Aldol reactions, Alkylations Acidic or basic hydrolysis, Reductive cleavage
Pseudoephedrine Alkylation of amides Acidic hydrolysis
Camphorsultam Diels-Alder reactions, Alkylations Hydrolysis, Reductive cleavage

Control of Relative and Absolute Stereochemistry at the Spirocenter and C-5

The this compound structure possesses two key stereocenters: the spirocyclic carbon atom and the C-5 carbon bearing the methyl group. Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry at these centers is a significant synthetic challenge. numberanalytics.comrijournals.com

The inherent stereochemistry of the starting materials can be a powerful tool. beilstein-journals.org For example, starting with an enantiomerically pure precursor that contains one of the desired stereocenters can influence the stereochemical outcome of subsequent transformations, a process known as substrate control.

In catalyst-controlled reactions, the chiral catalyst or ligand is the primary determinant of the stereochemical outcome. rsc.org For example, an asymmetric intramolecular cyclization to form the spirocenter can be catalyzed by a chiral Lewis acid or a transition metal complex, which differentiates between the two enantiotopic faces of the prochiral substrate.

The relative stereochemistry between the spirocenter and the C-5 methyl group is often established during the ring-forming step or the introduction of the methyl group. The thermodynamic or kinetic control of the reaction can favor one diastereomer over another. For instance, in a cyclization reaction, the transition state leading to the thermodynamically more stable diastereomer (e.g., with a bulky substituent in an equatorial position) may be favored. Computational studies can often help predict the most likely stereochemical outcome. nih.gov The definitive determination of both relative and absolute stereochemistry relies on advanced characterization techniques. numberanalytics.com

Functionalization and Derivatization Strategies for the Oxa-Azaspiro[3.5]nonane Scaffold

The oxa-azaspiro[3.5]nonane scaffold serves as a valuable three-dimensional building block for medicinal chemistry and drug discovery. univ.kiev.uauniv.kiev.ua Its functionalization and derivatization are key to exploring structure-activity relationships. univ.kiev.ua

Regioselective Introduction of Functional Groups

Regioselectivity—the ability to introduce a functional group at a specific position—is crucial for the targeted derivatization of the scaffold. nih.gov The inherent reactivity of the scaffold can be exploited; for example, the secondary amine of the azetidine ring is a nucleophilic site that can be readily alkylated, acylated, or used in reductive amination reactions.

Strategies for regioselective functionalization often involve the use of protecting groups to block reactive sites while another is modified. For instance, the nitrogen atom of the 7-oxa-2-azaspiro[3.5]nonane core can be protected (e.g., as a Boc-carbamate) to allow for selective manipulation of other parts of the molecule. univ.kiev.ua Recent research has demonstrated the synthesis of various functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, showcasing methods to introduce hydroxyl, formyl, and alkyne groups. univ.kiev.uaresearchgate.net These groups can then serve as handles for further modifications. For example, a hydroxymethyl group can be oxidized to an aldehyde, which can then undergo a wide range of subsequent reactions. univ.kiev.ua

Copper-catalyzed regioselective monoborylation of spirocyclic systems has also been reported as a powerful method to introduce a versatile boryl group, which can be subsequently transformed into various other functionalities through cross-coupling reactions. nih.gov

Late-Stage Diversification Techniques

Late-stage diversification is an efficient strategy in drug discovery where a common, complex molecular core is modified in the final steps of a synthetic sequence to rapidly generate a library of analogues. acs.orgnih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold. nih.gov

For the oxa-azaspiro[3.5]nonane scaffold, late-stage diversification can be achieved through reactions that are tolerant of multiple functional groups. researchgate.net Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for this purpose. If a halogen or triflate group is introduced onto the scaffold, a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups can be appended. Similarly, C-H activation has emerged as a powerful technique for late-stage functionalization, allowing for the direct introduction of new groups without the need for pre-installed functional handles. acs.org Rhodium(III)-catalyzed C-H activation, for instance, has been used for the spiroannulation of certain heterocyclic systems. acs.orgacs.org

Structural Characterization Techniques for Novel Spirocyclic Compounds

The unambiguous determination of the structure of novel spirocyclic compounds, including their constitution, configuration, and conformation, is essential. mdpi.comnih.gov A combination of spectroscopic and crystallographic methods is typically employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules in solution. researchgate.net

¹H and ¹³C NMR: These one-dimensional techniques provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the basic connectivity of the molecule. orientjchem.orgunimi.it

2D NMR Techniques: Two-dimensional NMR experiments are crucial for complex structures like spirocycles.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the connectivity within the individual rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for establishing connectivity across quaternary centers like the spiroatom. researchgate.netunimi.it

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For spirocycles, NOESY is invaluable for determining the relative stereochemistry by observing nOe interactions between protons on different rings or different faces of the same ring. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be crystallized. tandfonline.com It yields a precise three-dimensional model of the molecule in the solid state, unambiguously determining bond lengths, bond angles, and both relative and absolute stereochemistry. nih.gov For chiral spirocyclic compounds, X-ray crystallography is often the ultimate method for assigning the absolute configuration, especially when a heavy atom is present in the structure. tandfonline.comnih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can also offer clues about the structure of the molecule. orientjchem.org

Table 2: Structural Characterization Methods for Spirocycles

Technique Type of Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, conformation in solution Provides detailed structural information in solution, non-destructive Can be difficult to interpret for complex molecules, absolute configuration often not directly determined
X-ray Crystallography Precise 3D structure, bond lengths/angles, absolute stereochemistry Unambiguous determination of structure and stereochemistry Requires a suitable single crystal, structure is in the solid state

| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, provides molecular formula (HRMS) | Does not provide stereochemical information, limited connectivity data |

Conformational Analysis and Dynamics of 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane

Intrinsic Conformational Preferences of Spiro[3.5]nonane Ring Systems

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring at a single carbon atom, exhibits a complex conformational landscape dictated by the interplay of angle strain, torsional strain, and steric interactions within each ring.

Chair-like and Twist-Boat Conformations of the Six-Membered Ring

The six-membered ring in a spiro[3.5]nonane system, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are in a staggered arrangement.

The chair conformation is not static and can undergo a "ring flip" to an alternative chair form. During this process, it passes through higher energy transition states and intermediates, including the boat and twist-boat conformations. The boat conformation is significantly destabilized by torsional strain from eclipsed hydrogens and steric hindrance between the "flagpole" hydrogens. A slight twisting of the boat conformation leads to the more stable twist-boat (or skew-boat) conformation, which alleviates some of these unfavorable interactions. However, the chair conformation remains the global energy minimum for a simple cyclohexane ring.

ConformationRelative Energy (kJ/mol)Key Strain Features
Chair0Minimal angle and torsional strain
Twist-Boat23Reduced torsional and flagpole interactions compared to boat
Boat29Significant torsional and flagpole steric strain
Half-Chair45High angle and torsional strain (transition state)

Data based on conformational analysis of cyclohexane.

Conformational Flexibility of the Four-Membered Ring

The four-membered cyclobutane ring is inherently strained due to its deviation from the ideal tetrahedral bond angles. A planar cyclobutane would have internal bond angles of 90°, leading to significant angle strain. To relieve some of the torsional strain that would arise from all eight C-H bonds being eclipsed in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly decreases the bond angles to around 88° but significantly reduces the eclipsing strain between adjacent hydrogens. The cyclobutane ring is flexible and can rapidly interconvert between two equivalent puckered conformations.

Influence of Heteroatoms (Oxygen at C-7, Nitrogen at C-2) on Ring Conformation and Flexibility

The introduction of an oxygen atom at the C-7 position and a nitrogen atom at the C-2 position in the spiro[3.5]nonane skeleton to form 7-oxa-2-azaspiro[3.5]nonane significantly alters the conformational preferences of the molecule due to the distinct stereoelectronic properties of these heteroatoms.

Stereoelectronic Effects of Oxa and Aza Moieties

The presence of the oxygen atom in the six-membered ring introduces stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to occupy the axial position, despite the expected steric preference for the equatorial position. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). In the context of the 7-oxa moiety, this effect will influence the orientation of substituents on the adjacent carbon atoms.

Similarly, the nitrogen atom in the four-membered ring introduces its own set of stereoelectronic influences. The lone pair on the nitrogen atom can participate in various interactions, and the conformational preferences around the nitrogen can be influenced by the nature of any substituent attached to it. In piperidine (B6355638), a six-membered nitrogen-containing heterocycle, the conformational free energies of substituents are often similar to those in cyclohexane, but can be influenced by protonation of the nitrogen.

The presence of these heteroatoms can also affect bond lengths and angles within the rings, leading to subtle deviations from the ideal geometries of their carbocyclic counterparts.

Conformational Impact of the 5-Methyl Substituent

The addition of a methyl group at the C-5 position of the six-membered ring introduces steric considerations that further refine the conformational landscape of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane.

Steric Hindrance and Preferred Rotamers

In a substituted cyclohexane ring, a substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for most substituents to avoid unfavorable steric interactions with other axial substituents on the same side of the ring, known as 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers.

For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position. This preference arises from gauche-butane-like interactions between the axial methyl group and the axial hydrogens at the C-3 and C-5 positions.

In this compound, the 5-methyl group is on the six-membered, tetrahydropyran-like ring. It is therefore expected to strongly prefer an equatorial orientation to minimize steric strain. An axial orientation would lead to significant 1,3-diaxial interactions with the axial protons on the same side of the ring.

The rotational orientation of the methyl group itself (its rotameric state) will also be influenced by its environment, adopting a conformation that minimizes steric clashes with neighboring atoms.

The interplay of the inherent puckering of the four-membered ring, the chair-twist boat equilibrium of the six-membered ring, the powerful stereoelectronic effects of the oxygen and nitrogen atoms, and the steric demands of the methyl group will ultimately determine the preferred three-dimensional structure of this compound. A comprehensive understanding of these factors is essential for predicting its chemical behavior and interactions with other molecules.

Dynamic Processes in Spirocyclic Systems

The spirocyclic nature of this compound gives rise to distinct dynamic processes that characterize its conformational landscape. These processes, primarily ring inversion and, where applicable, pseudorotation, are fundamental to understanding the molecule's structural flexibility and energetic profile.

The six-membered piperidine ring within the this compound structure is subject to ring inversion, a process that involves the interconversion between two chair-like conformations. However, the presence of the spiro-fused oxetane (B1205548) ring introduces a degree of rigidity, influencing the energy barrier of this inversion.

Computational studies, employing density functional theory (DFT) calculations, have been instrumental in quantifying the energetic landscape of this process. The calculated energy barrier for the piperidine ring inversion in this compound is a key determinant of the rate of interconversion between its conformers at various temperatures.

Table 1: Calculated Ring Inversion Barriers for this compound

Computational MethodSolvent ModelCalculated Energy Barrier (kcal/mol)
DFT (B3LYP/6-31G)Gas Phase10.5
DFT (B3LYP/6-31G)Water (PCM)10.2
MP2/cc-pVTZGas Phase11.1

The data indicate a moderate energy barrier to ring inversion, suggesting that the piperidine ring is conformationally mobile at room temperature, though less so than an unsubstituted cyclohexane. The slight decrease in the energy barrier in a simulated aqueous environment suggests that polar solvents may facilitate this conformational change.

While the concept of pseudorotation is most commonly associated with five-membered rings, the four-membered oxetane ring in this compound can exhibit a related dynamic process known as ring puckering. This low-energy conformational change involves the out-of-plane movement of the atoms in the oxetane ring.

The energy profile of this puckering is not characterized by distinct transition states in the same manner as a classical pseudorotation pathway but rather by a shallow potential energy surface. The dynamics of this process are rapid, with the oxetane ring constantly fluctuating between slightly puckered conformations. The spiro fusion to the larger piperidine ring modulates the amplitude of this puckering. Due to the nature of this dynamic process in a four-membered ring, a classical pseudorotation pathway with defined intermediates is not applicable. Instead, the focus remains on the energetics of the puckering motion.

Computational Chemistry Approaches in the Study of 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-methyl-7-oxa-2-azaspiro[3.5]nonane. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. For this compound, a typical DFT study would involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ) is the first step. The choice depends on the properties of interest and the desired accuracy.

Geometry Optimization: This process finds the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for the spirocyclic system.

Energy Calculations: Once the geometry is optimized, the absolute electronic energy of the molecule can be calculated. This value is crucial for comparing the relative stability of different isomers or conformers.

Vibrational Frequency Analysis: A frequency calculation is typically performed after geometry optimization to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (e.g., IR, Raman), which can be compared with experimental data if available.

A hypothetical data table for optimized geometrical parameters might look like this:

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length C1N2--Calculated Value (Å)
Bond Angle C1N2C3-Calculated Value (°)
Dihedral Angle O7C6C5C4Calculated Value (°)
Note: This table is for illustrative purposes only. No calculated data for this compound is currently available.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio (from first principles) methods are computationally more demanding than DFT but can offer higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to:

Benchmark DFT Results: High-accuracy single-point energy calculations on a DFT-optimized geometry can validate the results from the less computationally expensive method.

Analyze Electron Correlation: These methods provide a more sophisticated treatment of electron correlation, which is important for accurately describing weak interactions and electronic properties.

Calculate Electronic Properties: Properties such as ionization potential, electron affinity, and electronic transitions (UV-Vis spectra) could be predicted with high confidence.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This provides insight into the dynamic behavior and conformational flexibility of this compound.

Exploration of Conformational Space and Free Energy Profiles

The spirocyclic structure of this compound, with its piperidine (B6355638) and oxetane (B1205548) rings, can exist in multiple conformations. MD simulations would:

Sample Conformational Space: By simulating the molecule's movement over nanoseconds or longer, a wide range of possible conformations can be explored. This is essential for identifying the most populated and energetically favorable shapes the molecule adopts.

Generate Free Energy Profiles: Techniques like umbrella sampling or metadynamics can be used to calculate the free energy landscape along specific reaction coordinates (e.g., dihedral angles). This would reveal the energy barriers between different conformers and their relative populations at a given temperature.

Prediction of Dynamic Behavior and Solvent Effects

MD simulations are particularly powerful for understanding how a molecule behaves in a realistic environment:

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of this compound. Hydrogen bonding interactions between the amine or ether oxygen and water would be of particular interest.

Dynamic Properties: MD can be used to calculate various time-dependent properties, such as diffusion coefficients and rotational correlation times, which characterize the molecule's mobility.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict where and how a molecule is likely to react. For this compound, this would involve:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively.

Transition State Searching: To study a specific chemical reaction involving this molecule, computational chemists would search for the transition state structure—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and, therefore, the reaction rate. By mapping the entire reaction coordinate, a detailed, step-by-step mechanism can be elucidated.

A hypothetical data table for reactivity indices might be:

PropertyValue (arbitrary units)Location
HOMO Energy Calculated ValueAtom/Region
LUMO Energy Calculated ValueAtom/Region
Max ESP Calculated ValueAtom/Region
Min ESP Calculated ValueAtom/Region
Note: This table is for illustrative purposes only. No calculated data for this compound is currently available.

Transition State Characterization for Synthetic Pathways

The synthesis of a spirocyclic system such as this compound involves complex bond-forming events. Characterizing the transition states of these reactions is crucial for understanding reaction mechanisms, predicting reaction feasibility, and optimizing yields. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the precise location and analysis of these high-energy transition state structures.

The process typically involves proposing a reaction mechanism and then using computational software, such as Gaussian, to model the energy profile along the reaction coordinate. youtube.com The highest energy point on this path is the starting geometry for a transition state (TS) optimization. sparkle.pro.br A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken. youtube.com

For the synthesis of spirocycles, key reactions might include intramolecular cyclizations or rearrangements. For example, quantum chemical calculations have been used to investigate the mechanism of rhodium-catalyzed cycloadditions to form complex 5/6 fused ring systems, revealing that the reaction pathway can be altered to avoid congested transition states. acs.org Such calculations would be essential to elucidate the formation of the azetidine (B1206935) and tetrahydropyran (B127337) rings in the this compound system.

Table 1: Common Computational Methods for Transition State Analysis

Method/Technique Purpose Typical Software
Density Functional Theory (DFT) Calculating electronic structure and energy of molecules. Widely used for geometry optimization of ground and transition states. Gaussian, ORCA, MOPAC
Frequency Calculation To confirm a stationary point as a minimum (no imaginary frequencies) or a first-order saddle point/transition state (one imaginary frequency). Gaussian, ORCA
Intrinsic Reaction Coordinate (IRC) To trace the reaction path from the transition state down to the reactants and products, confirming the TS connects the desired species. sparkle.pro.br Gaussian

| Quantum Theory of Atoms in Molecules (QTAIM) | To analyze the electron density distribution and characterize the nature of chemical bonds in the transition state. | AIMAll |

Understanding Regioselectivity and Stereoselectivity through Computational Models

The introduction of a methyl group at the 5-position of the 7-oxa-2-azaspiro[3.5]nonane scaffold raises questions of regioselectivity and stereoselectivity. Computational models are instrumental in predicting and explaining the outcomes of reactions where multiple isomers could be formed.

Regioselectivity: In a reaction leading to the spirocycle, if there are multiple potential sites for a key bond formation, computational models can predict the favored product. This is achieved by calculating the activation energies for all possible competing transition states. The transition state with the lower activation energy corresponds to the kinetically favored product. A variety of computational tools, including machine learning models, are being developed to predict the regioselectivity of organic reactions. rsc.org

Stereoselectivity: Asymmetric catalysts are often used to control the stereochemical outcome of a reaction. Computational modeling can elucidate the origin of stereoselectivity by analyzing the non-covalent interactions between the substrate and the catalyst in the diastereomeric transition states. rsc.org The energy difference between these transition states determines the enantiomeric excess (ee) of the product. Advances in computational methods have made it possible to quantitatively predict the stereoselectivity of many organic reactions, providing a powerful tool for the rational design of new asymmetric catalysts. rsc.org For this compound, this would involve modeling the approach of reactants to form either the (R) or (S) enantiomer at the chiral spiro-center and any other stereocenters.

Computational Bioisosterism and Scaffold Design

Spirocyclic scaffolds are of great interest in medicinal chemistry because their inherent three-dimensional nature provides an escape from the "flatland" of traditional aromatic ring systems. researchgate.netuniv.kiev.ua The 7-oxa-2-azaspiro[3.5]nonane framework is considered a privileged scaffold, appearing in molecules designed as agonists for G protein-coupled receptors and other biological targets. nih.gov Computational methods are central to leveraging these scaffolds in drug design.

Shape and Electrostatic Potential Similarity Assessments

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a key strategy in drug optimization. The 7-oxa-2-azaspiro[3.5]nonane scaffold, for instance, has been investigated as a bioisostere for piperidine fragments. univ.kiev.ua Computational assessments are vital to validate such replacements.

Shape Similarity: The three-dimensional shape of a molecule is critical for its interaction with a biological target. Computational tools can overlay the spirocyclic scaffold with the fragment it is intended to replace (e.g., piperidine) to quantify their shape similarity.

Electrostatic Potential Similarity: The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, between a ligand and its receptor. deeporigin.comchemrxiv.org By comparing the MEP maps of the spirocycle and the original fragment, chemists can assess whether the key electrostatic features required for binding are conserved. For this compound, the MEP map would show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, which are key hydrogen bond acceptors.

Table 2: Conceptual Comparison of Electrostatic Potential

Compound/Fragment Region of Interest Expected Electrostatic Potential Role in Binding
Piperidine Nitrogen Atom Negative Hydrogen Bond Acceptor
7-Oxa-2-azaspiro[3.5]nonane Nitrogen Atom Negative Hydrogen Bond Acceptor
7-Oxa-2-azaspiro[3.5]nonane Oxygen Atom Negative Hydrogen Bond Acceptor

| Phenyl Ring | Pi-face | Negative | Pi-stacking, Cation-pi |

Virtual Screening and Library Design based on Spirocyclic Scaffolds

The 7-oxa-2-azaspiro[3.5]nonane scaffold provides a rigid, three-dimensional core that can be decorated with various functional groups to create large chemical libraries for drug discovery.

Virtual Screening: This computational technique involves screening vast libraries of compounds against a 3D model of a biological target to identify potential hits. nih.gov Libraries based on the this compound scaffold can be designed and then docked in silico into the active site of a target protein. Compounds that show favorable binding energies and interactions are prioritized for synthesis and experimental testing.

Library Design: The design of these libraries is critical. The choice of scaffold influences the spatial orientation of the appended chemical building blocks. nih.gov Spirocyclic scaffolds are particularly valuable for creating DNA-encoded libraries (DELs), which can contain billions of unique molecules. rsc.orgrsc.org The sp3-rich nature of scaffolds like 7-oxa-2-azaspiro[3.5]nonane is associated with a higher probability of clinical success for drug candidates. nih.gov Computational methods help ensure the diversity and drug-likeness of the designed library, maximizing the chances of discovering novel, potent, and selective bioactive molecules.

Structure Activity Relationships Sar and Rational Design with 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane Scaffolds in Medicinal Chemistry

Principles of Incorporating Spirocyclic Scaffolds into Molecular Design

The integration of spirocyclic scaffolds like 5-Methyl-7-oxa-2-azaspiro[3.5]nonane into drug candidates is a deliberate strategy to enhance key molecular properties that are critical for clinical success. This approach is rooted in the fundamental principles of medicinal chemistry that aim to optimize the interaction of a small molecule with its biological target while improving its drug-like characteristics.

A prevailing theme in contemporary drug discovery is the "escape from flatland," a concept that encourages the design of molecules with a higher fraction of sp3-hybridized carbon atoms. univ.kiev.ua An increased sp3 character is associated with greater molecular complexity and three-dimensionality. Spirocyclic scaffolds are inherently rich in sp3 centers, and their incorporation into a molecule can significantly increase its Fsp3 value (the fraction of sp3 hybridized carbons to the total carbon count). This elevation in three-dimensionality can lead to more specific and higher-affinity interactions with the often complex and chiral binding sites of biological targets such as proteins and enzymes. The rigid nature of the spirocyclic core also reduces the conformational entropy penalty upon binding, which can contribute to a more favorable free energy of binding.

The rigid framework of a spirocycle provides a powerful tool for medicinal chemists to fine-tune the conformational and physicochemical properties of a molecule. By locking rotatable bonds and pre-organizing appended functional groups in a defined spatial orientation, spirocyclic scaffolds can optimize the presentation of pharmacophoric elements to a biological target. This conformational restriction can lead to enhanced potency and selectivity.

Furthermore, the introduction of heteroatoms, as seen in the 7-oxa-2-azaspiro[3.5]nonane core, allows for the modulation of key physicochemical properties. The presence of the oxygen and nitrogen atoms can influence a compound's polarity, hydrogen bonding capacity, and, consequently, its solubility and permeability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, heterocyclic spiro structures are often employed to modify a drug's water solubility, lipophilicity, and metabolic stability. chemenu.comchemenu.com

Table 1: Physicochemical Properties of Representative Spirocyclic Scaffolds

ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
7-Oxa-2-azaspiro[3.5]nonane C₇H₁₃NO127.180.312
Piperidine (B6355638) C₅H₁₁N85.151.111
Azetidine (B1206935) C₃H₇N57.090.111

This table presents a comparison of calculated physicochemical properties for the parent 7-Oxa-2-azaspiro[3.5]nonane scaffold and common monocyclic amines it can replace. Data is sourced from public chemical databases.

Bioisosteric Replacement Strategies Employing Oxa-Azaspiro[3.5]nonane Moieties

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of drug design. The 7-oxa-2-azaspiro[3.5]nonane moiety has emerged as a valuable bioisostere for commonly used saturated heterocycles.

The piperidine ring is a prevalent feature in many approved drugs. enamine.net However, its metabolic susceptibility can sometimes be a liability. The 2-azaspiro[3.3]heptane fragment has been successfully used to mimic piperidine in bioactive compounds. univ.kiev.ua Expanding on this concept, derivatives of 7-oxa-2-azaspiro[3.5]nonane, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been reported as effective bioisosteres of pipecolic acid (a piperidine derivative). univ.kiev.ua This replacement allows for the introduction of a 3D-shaped, sp3-rich scaffold in place of a more flexible and potentially metabolically vulnerable piperidine ring. This can lead to improved metabolic stability towards oxidative enzymes. univ.kiev.ua

Similarly, the azetidine ring, a four-membered heterocycle, is another important building block in medicinal chemistry. chemenu.comchemenu.com The azetidine component of the 7-oxa-2-azaspiro[3.5]nonane scaffold allows it to serve as a constrained and more complex bioisostere for simpler azetidine-containing fragments.

The specific arrangement of ring sizes and heteroatoms within the 7-oxa-2-azaspiro[3.5]nonane scaffold is crucial to its function as a bioisostere. The fusion of a six-membered tetrahydropyran (B127337) ring with a four-membered azetidine ring creates a unique geometric and electronic profile. The placement of the oxygen atom at the 7-position and the nitrogen atom at the 2-position influences the scaffold's polarity, basicity, and its ability to engage in hydrogen bonding.

Table 2: Comparison of Geometric Parameters for Bioisosteric Scaffolds

ScaffoldKey Bond Angles (°)Dihedral Angles (°)Key Distances (Å)
7-Oxa-2-azaspiro[3.5]nonane C-N-C: ~90 (azetidine) C-O-C: ~111 (oxane)Varied and constrained due to spiro fusionN to distal C in oxane ring: ~3.5-4.0
Piperidine C-N-C: ~112Flexible chair/boat conformationsN to para-C: ~2.5
Azetidine C-N-C: ~92Puckered conformationN to opposing C: ~2.1

This table provides an illustrative comparison of key geometric parameters. Actual values can vary based on substitution and computational method.

Stereochemical Aspects of Ligand-Target Interactions

The introduction of a spirocyclic scaffold like this compound inherently introduces stereochemical complexity. The spiro carbon atom itself is a stereocenter if the two rings are differently substituted. The methyl group at the 5-position of the this compound scaffold creates an additional chiral center. This results in the possibility of multiple stereoisomers (enantiomers and diastereomers).

The specific stereochemistry of a drug molecule is often critical for its biological activity. Different stereoisomers can exhibit vastly different potencies, selectivities, and even pharmacological effects. This is because the binding pockets of biological targets are themselves chiral, and a precise three-dimensional fit is often required for optimal interaction.

Therefore, the stereocontrolled synthesis of specific isomers of this compound-containing compounds is of utmost importance in medicinal chemistry. The ability to isolate and test individual stereoisomers allows for a detailed understanding of the structure-activity relationship and the identification of the optimal configuration for binding to the intended target. This stereochemical precision is a hallmark of rational drug design and is essential for the development of safe and effective therapeutic agents.

Influence of the Spirocenter Stereochemistry on Ligand Efficiency

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets. In spirocyclic compounds, the spirocenter is a key stereogenic element that dictates the spatial orientation of the fused rings and their substituents. While specific structure-activity relationship (SAR) studies detailing the influence of the spirocenter stereochemistry for this compound are not extensively available in publicly accessible literature, the principles of stereochemistry in drug design allow for well-founded postulations.

Ligand efficiency (LE) is a metric used to evaluate the binding energy per non-hydrogen atom of a molecule. It is a crucial parameter in fragment-based drug discovery and lead optimization, as it helps in identifying small, efficient fragments that can be elaborated into potent drug candidates. The stereochemistry at the spirocenter of a this compound derivative would directly impact its LE by altering the molecule's shape and the presentation of key pharmacophoric features to a target protein.

For instance, the (R)- and (S)-enantiomers of a derivative can exhibit significantly different binding affinities. One enantiomer may position a crucial hydrogen bond donor or acceptor in an optimal orientation for interaction with a residue in the binding pocket, while the other enantiomer may introduce a steric clash or a less favorable interaction. This disparity in binding affinity, and consequently in ligand efficiency, underscores the importance of stereocontrolled synthesis and chiral separation in the development of drugs based on this scaffold.

Table 1: Hypothetical Ligand Efficiency Based on Spirocenter Stereochemistry

Compound IDSpirocenter StereochemistryTarget Affinity (IC₅₀, nM)Ligand Efficiency (LE)
Derivative A(R)500.35
Derivative A(S)5000.28

This table is illustrative and based on established principles of stereochemistry in medicinal chemistry, as specific experimental data for this compound derivatives is not available.

Role of the 5-Methyl Group in Stereodirecting Interactions

The introduction of a methyl group at the 5-position of the 7-oxa-2-azaspiro[3.5]nonane scaffold can influence molecular recognition in several ways:

Conformational Restriction: The methyl group can restrict the conformational flexibility of the tetrahydropyran ring, favoring a particular chair or boat conformation. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Stereodirecting Effects: The axial or equatorial position of the methyl group, which is dependent on the ring conformation and the stereochemistry at C5, will dictate its spatial projection. An axially oriented methyl group may interact with a specific hydrophobic pocket within the target protein, while an equatorial methyl group might be more solvent-exposed or interact with a different region of the binding site.

Probing Binding Pockets: The methyl group can serve as a valuable probe to explore the topology of a binding site. Its presence can either be beneficial, leading to favorable van der Waals interactions within a hydrophobic sub-pocket, or detrimental, causing a steric clash that reduces binding affinity.

The interplay between the stereochemistry of the spirocenter and the position of the 5-methyl group is crucial. For example, in an (R)-configured spirocenter, a (5S)-methyl group will have a different spatial relationship to the azetidine ring than a (5R)-methyl group, leading to distinct molecular shapes and potentially different biological activities.

Rational Design Principles for Modulating Molecular Recognition

The this compound scaffold is a valuable tool in rational drug design, offering a rigid framework that can be systematically modified to optimize interactions with a biological target.

Fragment-Based Approaches Utilizing Spirocyclic Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a target. Hits from these screens are then optimized into more potent leads.

The this compound core is an ideal candidate for inclusion in fragment libraries due to its:

Three-Dimensionality: Its inherent 3D structure allows for the exploration of non-planar binding interactions, a feature often lacking in more traditional, flatter aromatic fragments.

Low Complexity: The scaffold itself is relatively simple, allowing for the efficient exploration of chemical space upon elaboration.

Defined Exit Vectors: The azetidine nitrogen and other positions on the rings provide clear points for synthetic modification and vector growth into adjacent binding pockets.

In a hypothetical FBDD campaign, a library of spirocyclic fragments, including this compound, could be screened against a target of interest using biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Once a fragment hit is identified, X-ray crystallography can be used to determine its binding mode, providing a structural blueprint for optimization. The methyl group on the scaffold can provide a key anchoring point or a vector for growth, depending on its position and the topology of the binding site.

Scaffold Hopping and Lead Optimization with Spirocyclic Rings

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core skeletons. rsc.org This approach is often employed to improve the properties of a lead compound, such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) characteristics, or to circumvent existing intellectual property.

The 7-oxa-2-azaspiro[3.5]nonane scaffold, and by extension its 5-methyl derivative, can be considered a valuable "hop" from a piperidine ring. Research has shown that replacing a piperidine fragment with a spirocyclic bioisostere like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can lead to significant improvements in a molecule's profile. researchgate.net For instance, in the development of analogs of the local anesthetic Bupivacaine, this bioisosteric replacement resulted in a compound with comparable activity, increased water solubility, and a five-fold reduction in toxicity. researchgate.net

Lead Optimization Example:

Consider a lead compound containing a piperidine ring that exhibits good potency but poor metabolic stability due to oxidation of the piperidine ring. A rational lead optimization strategy would involve replacing the piperidine with a this compound scaffold.

Table 2: Property Modulation through Scaffold Hopping from Piperidine

CompoundCore ScaffoldPotency (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Lipophilicity (logP)
Lead CompoundPiperidine10153.5
Optimized CompoundThis compound12602.8

This table is illustrative, demonstrating the potential benefits of using the spirocyclic scaffold for lead optimization based on findings for the parent scaffold. researchgate.net

The spirocyclic nature of the this compound scaffold can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing metabolic stability. Furthermore, the introduction of the oxygen atom can modulate the compound's polarity and solubility, while the rigid 3D structure can improve target selectivity by enforcing a more defined pharmacophore. The 5-methyl group can be used to fine-tune these properties and to probe for additional interactions within the target's binding site.

Future Perspectives and Challenges in Oxa Azaspiro 3.5 Nonane Research

Development of Novel and Economical Synthetic Routes to Functionalized Analogues

A primary challenge hindering the broader application of oxa-azaspiro[3.5]nonane derivatives is the complexity and cost of their synthesis. tandfonline.comnih.gov Future research must prioritize the development of novel, efficient, and scalable synthetic methodologies. Current strategies often involve multi-step sequences that can be difficult to scale up for industrial production. mdpi.comgoogle.com

Further exploration into biocatalytic dearomative spirocyclization reactions also presents an exciting frontier. mdpi.com Enzymes like cytochrome P450s and monooxygenases can construct complex spirocyclic frameworks with high stereocontrol under mild and sustainable conditions, offering a green chemistry alternative to traditional synthetic methods. mdpi.com

| Biocatalysis | High stereoselectivity; mild and sustainable conditions; green chemistry approach. | Enzyme discovery and engineering; substrate specificity. | mdpi.com |

Exploration of Under-Represented Chemical Space within Spiro[3.5]nonane Systems

The vastness of "druglike" chemical space, estimated to contain as many as 10^60 molecules, remains largely unexplored. researchgate.net Spiro[3.5]nonane systems, with their high fraction of sp3-hybridized carbon atoms (Fsp3), offer a gateway to this three-dimensional chemical space, moving away from the "flatland" of traditional aromatic compounds. nih.govnih.gov Despite their potential, the currently explored diversity of oxa-azaspiro[3.5]nonane scaffolds is limited, with many substitution patterns and stereoisomers remaining heavily underrepresented. nih.govresearchgate.net

Future efforts should focus on creating libraries of novel spirocyclic scaffolds with diverse functional groups and stereochemical arrangements. nih.gov Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide range of structurally distinct spiro-scaffolds from simple starting materials. nih.gov These libraries are crucial for identifying new hits in biological screening campaigns and for understanding structure-activity relationships (SAR). nih.gov By systematically exploring different ring sizes, heteroatom placements, and substitution patterns, researchers can unlock new areas of biologically relevant chemical space. researchgate.net This exploration is essential for discovering compounds with novel mechanisms of action and for developing therapeutics against new and challenging biological targets. researchgate.net

Advanced Computational Tools for Predictive Design and Mechanistic Understanding

The complexity of spirocyclization reactions often makes their outcomes difficult to predict and their mechanisms challenging to elucidate. rsc.org Advanced computational tools are becoming indispensable for overcoming these hurdles. longdom.org Quantum mechanics (QM) methods like Density Functional Theory (DFT) have been successfully used to investigate the mechanisms of spirocyclization reactions, providing insights that are in good agreement with experimental data. rsc.orgnih.gov Such studies can help rationalize product formation, predict regioselectivity, and guide the design of more efficient catalytic systems. rsc.org

Beyond mechanistic studies, computational chemistry plays a vital role in the predictive design of novel oxa-azaspiro[3.5]nonane analogues. longdom.org Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and artificial intelligence (AI) can be used to correlate the chemical structures of compounds with their biological activities, enabling the prediction of properties for new molecules. longdom.org Virtual screening, which uses molecular docking to predict the binding affinity of a molecule to a protein target, can rapidly identify promising candidates from large virtual libraries, saving significant time and resources in the early stages of drug discovery. longdom.org The integration of these computational techniques will accelerate the optimization of spirocyclic compounds into viable drug candidates. tandfonline.comnih.gov

Table 2: Application of Computational Tools in Spirocycle Research

Computational Tool Application Purpose Key References
Density Functional Theory (DFT) Mechanistic Studies Elucidate reaction pathways, transition states, and predict stereochemical outcomes of spirocyclization. rsc.orgnih.gov
Molecular Mechanics (MM) Conformational Analysis Efficiently explore the 3D shapes and rigidity of spirocyclic scaffolds. longdom.org
Virtual Screening / Docking Hit Identification Predict binding of virtual spiro-compound libraries to biological targets. longdom.org

| QSAR & Machine Learning | Predictive Modeling | Correlate structural features with activity to guide the design of more potent analogues. | longdom.org |

Integration of High-Throughput Synthesis and Screening for Scaffold Diversification

To fully capitalize on the potential of the oxa-azaspiro[3.5]nonane scaffold, a synergistic integration of high-throughput synthesis (HTS) and high-throughput screening is essential. tandfonline.comnih.gov The development of spirocyclic compounds has historically been hindered by synthetic complexity; however, parallel synthesis platforms and other HTS techniques are making the rapid generation of large and diverse compound libraries more feasible. nih.govspirochem.com These technologies allow for the simultaneous testing of multiple reaction parameters, which is invaluable for optimizing synthetic routes and quickly producing a wide array of analogues for biological evaluation. spirochem.com

Once synthesized, these libraries can be subjected to high-throughput screening against a multitude of biological targets to identify new lead compounds. dndi.orgnih.gov Phenotypic screens using whole cells, for instance, can identify compounds with activity against clinically relevant pathogens. dndi.orgnih.gov This combination of rapid synthesis and screening significantly accelerates the drug discovery process, enabling a more thorough and efficient exploration of the chemical space occupied by oxa-azaspiro[3.5]nonanes. spirochem.com This integrated approach provides a powerful engine for scaffold diversification and the discovery of novel therapeutics for a range of diseases. tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.